molecular formula C22H26N4O B297150 5-(diethylamino)-2-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol

5-(diethylamino)-2-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol

Número de catálogo B297150
Peso molecular: 362.5 g/mol
Clave InChI: OKUBWNWIYLUHSA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(diethylamino)-2-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol, also known as BAY 60-2770, is a potent and selective inhibitor of soluble guanylate cyclase (sGC) that has been extensively studied for its potential therapeutic applications.

Mecanismo De Acción

5-(diethylamino)-2-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol 60-2770 is a potent and selective inhibitor of sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger molecule that plays a crucial role in regulating various physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmitter release. By inhibiting sGC, 5-(diethylamino)-2-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol 60-2770 increases the levels of cGMP, which leads to vasodilation, antiplatelet effects, and neuroprotection.
Biochemical and Physiological Effects:
5-(diethylamino)-2-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol 60-2770 has been reported to have various biochemical and physiological effects, including vasodilation, antiplatelet effects, neuroprotection, and anti-inflammatory effects. It has also been shown to improve cardiac function, reduce pulmonary artery pressure, and enhance erectile responses in animal models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of 5-(diethylamino)-2-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol 60-2770 is its potency and selectivity for sGC, which makes it a useful tool for studying the role of cGMP signaling in various physiological and pathological processes. However, one of the limitations of 5-(diethylamino)-2-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol 60-2770 is its relatively short half-life, which requires frequent dosing in animal experiments.

Direcciones Futuras

There are many potential future directions for the study of 5-(diethylamino)-2-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol 60-2770. One area of interest is its potential therapeutic applications in various diseases such as pulmonary hypertension, heart failure, and Alzheimer's disease. Another area of interest is the development of more potent and selective sGC inhibitors that can be used to study the role of cGMP signaling in various physiological and pathological processes. Additionally, the use of 5-(diethylamino)-2-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol 60-2770 in combination with other drugs may lead to synergistic effects and improved therapeutic outcomes.

Métodos De Síntesis

The synthesis of 5-(diethylamino)-2-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol 60-2770 involves a multi-step process that begins with the reaction of 2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline with ethyl orthoformate and diethylamine to form the intermediate compound. This intermediate is then reacted with 5-bromo-2-hydroxybenzaldehyde to obtain 5-(diethylamino)-2-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol 60-2770.

Aplicaciones Científicas De Investigación

5-(diethylamino)-2-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol 60-2770 has been extensively studied for its potential therapeutic applications in various diseases such as pulmonary hypertension, heart failure, and erectile dysfunction. It has been shown to improve cardiac function, reduce pulmonary artery pressure, and enhance erectile responses in animal models. Moreover, 5-(diethylamino)-2-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol 60-2770 has been reported to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Propiedades

Fórmula molecular

C22H26N4O

Peso molecular

362.5 g/mol

Nombre IUPAC

5-(diethylamino)-2-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol

InChI

InChI=1S/C22H26N4O/c1-5-25(6-2)16-10-11-18(20(27)13-16)22-23-21-14(3)8-7-9-17(21)19-12-15(4)24-26(19)22/h7-13,22,24,27H,5-6H2,1-4H3

Clave InChI

OKUBWNWIYLUHSA-UHFFFAOYSA-N

SMILES isomérico

CCN(CC)C1=CC(=C(C=C1)C2N=C3C(=CC=CC3=C4N2NC(=C4)C)C)O

SMILES

CCN(CC)C1=CC(=C(C=C1)C2N=C3C(=CC=CC3=C4N2NC(=C4)C)C)O

SMILES canónico

CCN(CC)C1=CC(=C(C=C1)C2N=C3C(=CC=CC3=C4N2NC(=C4)C)C)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.